2-Butenoic acid, 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2'Z)-

Vue d'ensemble

Description

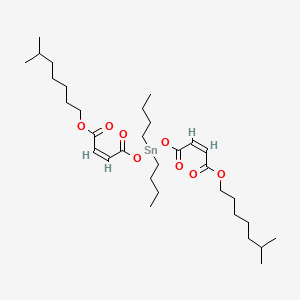

2-Butenoic acid, 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2'Z)- is a useful research compound. Its molecular formula is C32H56O8Sn and its molecular weight is 687.5 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Butenoic acid, 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2'Z)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Butenoic acid, 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2'Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butenoic acid, 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2'Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Butenoic acid, 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2'Z)- is a complex organotin compound with the molecular formula and a molecular weight of approximately 687.5 g/mol. This compound is primarily studied for its potential biological activities and applications in various fields, including materials science and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C32H56O8Sn |

| Molecular Weight | 687.5 g/mol |

| CAS Number | 25168-21-2 |

| Purity | Typically ≥ 95% |

| Hazard Classification | Irritant; Health Hazard; Environmental Hazard |

Biological Activity

The biological activity of this compound has not been extensively documented in the literature. However, some relevant findings from related studies suggest potential applications and effects:

- Antimicrobial Properties : Organotin compounds are known for their antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The presence of the dibutylstannylene moiety may confer similar properties to this compound.

- Toxicological Data : Organotin compounds often exhibit toxicity towards aquatic organisms and can bioaccumulate in the environment. The GHS hazard classification indicates that this compound may pose health risks upon exposure, necessitating careful handling in research settings.

- Pharmacokinetics : Research on the pharmacokinetics of organotin compounds suggests that they may influence lipid metabolism and could have implications for drug delivery systems due to their ability to form complexes with biological membranes.

Research Findings

Recent research has focused on synthetic routes and analytical methods for studying organotin compounds:

- Synthetic Routes : Various synthetic pathways have been explored to create organotin esters with improved biological properties. For instance, modifications to the alkyl chains can influence solubility and bioavailability .

- Analytical Techniques : High-performance liquid chromatography (HPLC) has been employed to analyze the purity and stability of organotin compounds, including this specific ester. This method allows for the effective separation of impurities which is crucial for biological testing .

Applications De Recherche Scientifique

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary analytical applications of this compound is its separation and analysis using HPLC. The method involves:

- Mobile Phase : A mixture of acetonitrile (MeCN), water, and phosphoric acid.

- Mass Spectrometry Compatibility : For mass spectrometry applications, phosphoric acid can be replaced with formic acid to enhance detection sensitivity.

This method allows for the effective isolation of impurities and is suitable for pharmacokinetic studies, making it valuable in drug development and toxicological assessments .

Polymer Production

The compound is utilized as an intermediate in the synthesis of organotin polymers. These materials are known for their stability and resistance to degradation, making them suitable for various industrial applications such as coatings and sealants.

Agricultural Chemicals

Due to its organotin structure, this compound may find applications in the formulation of agricultural chemicals. Organotin compounds are often used as biocides and fungicides due to their antimicrobial properties.

Environmental Monitoring

The ability to analyze this compound through HPLC makes it useful in environmental monitoring. It can be detected in various matrices, including soil and water samples, helping assess contamination levels from industrial sources .

Case Study 1: Toxicological Assessment

A study evaluated the potential human health risks associated with dibutyltin compounds, including 2-butenoic acid derivatives. The findings indicated reproductive toxicity and immunotoxicity as significant concerns. The evaluation highlighted the need for stringent workplace safety measures when handling such compounds .

Case Study 2: Polymer Development

Research focused on developing new polymeric materials using organotin compounds demonstrated enhanced mechanical properties and thermal stability. These materials were tested for use in high-performance coatings that require durability under harsh conditions .

Analyse Des Réactions Chimiques

Structural Determinants of Reactivity

The compound’s reactivity is governed by three key components:

-

Stannylene (Sn) center : Exhibits Lewis acidity, enabling coordination with nucleophiles or participation in redox processes .

-

Ester groups : Susceptible to hydrolysis, transesterification, or nucleophilic substitution .

-

Conjugated carbonyl systems : May engage in Diels-Alder reactions or Michael additions due to α,β-unsaturation .

Documented and Hypothesized Reactions

While direct experimental data on this compound’s reactions is limited, its structural analogs and functional groups suggest plausible pathways:

Hydrolysis

Transesterification

| Reagent | Catalyst | Product | Application |

|---|---|---|---|

| Primary/secondary alcohols | Acid (H₂SO₄) or base (NaOEt) | Isooctyl ester → alkyl ester derivatives | Functional group interchange in esters |

Nucleophilic Substitution at Sn Center

Oxidation/Reduction

Comparative Analysis with Analogous Compounds

Stability and Degradation Pathways

-

Thermal Degradation : Likely decomposes at >200°C, releasing Sn oxides and fragmented esters .

-

Photodegradation : Conjugated systems may undergo [2+2] cycloaddition under UV light .

-

Metabolic Fate : Ester hydrolysis in vivo could yield 4-oxo-2-butenoic acid, a metabolite with noted toxicological profiles .

Propriétés

IUPAC Name |

4-O-[dibutyl-[(Z)-4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(6-methylheptyl) (Z)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H20O4.2C4H9.Sn/c2*1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;2*1-3-4-2;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*8-7-;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQWDCKTDZZUSU-KKUWAICFSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCCCCC(C)C)OC(=O)C=CC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[Sn](OC(=O)/C=C\C(=O)OCCCCCC(C)C)(OC(=O)/C=C\C(=O)OCCCCCC(C)C)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H56O8Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Butenedioic acid (2Z)-, 1,1'-(dibutylstannylene) 4,4'-diisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25168-21-2 | |

| Record name | 2-Butenedioic acid (2Z)-, 1,1'-(dibutylstannylene) 4,4'-diisooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025168212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, 1,1'-(dibutylstannylene) 4,4'-diisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisooctyl 4,4'-[(dibutylstannylene)bis(oxy)]bis[4-oxoisocrotonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.